2-Octyl-2-dodecenal, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyl-2-dodecenal, (2E)- is an organic compound with the molecular formula C20H38O. It is a type of aldehyde, characterized by the presence of a double bond in the (2E)- configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-2-dodecenal, (2E)- typically involves the aldol condensation of octanal and dodecanal. The reaction is catalyzed by a base, such as sodium hydroxide, under controlled temperature conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes dehydration to form the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Octyl-2-dodecenal, (2E)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Octyl-2-dodecenal, (2E)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The double bond in the (2E)- configuration can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides (HX) or halogens (X2).
Major Products
Oxidation: Formation of 2-Octyl-2-dodecanoic acid.
Reduction: Formation of 2-Octyl-2-dodecanol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Octyl-2-dodecenal, (2E)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Octyl-2-dodecenal, (2E)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Dodecenal, (E)-: Similar structure but with a shorter carbon chain.
2-Octyl-1-dodecanol: Similar structure but with an alcohol group instead of an aldehyde.
2-Octyl-2-dodecanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde
Uniqueness
2-Octyl-2-dodecenal, (2E)- is unique due to its specific (2E)- configuration and the presence of a long carbon chain, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
CAS No. |
64935-41-7 |
---|---|
Molecular Formula |
C20H38O |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
(E)-2-octyldodec-2-enal |
InChI |
InChI=1S/C20H38O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h18-19H,3-17H2,1-2H3/b20-18+ |
InChI Key |
WLUZPPJJEOWTBI-CZIZESTLSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C(\CCCCCCCC)/C=O |
Canonical SMILES |
CCCCCCCCCC=C(CCCCCCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.